molecular formula C16H19N3O2S2 B2682641 (E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide CAS No. 1798977-19-1

(E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide

Cat. No.: B2682641
CAS No.: 1798977-19-1
M. Wt: 349.47
InChI Key: JNNOJSVVYBRIOV-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide ( 1798977-19-1) is a synthetic organic compound with a molecular formula of C16H19N3O2S2 and a molecular weight of 349.5 g/mol . This reagent features a unique molecular architecture combining an ethenesulfonamide group with a thiazole-substituted pyrrolidine, making it a valuable chemical intermediate for researchers in medicinal chemistry and drug discovery. The core structure of this compound incorporates a thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Scientific literature indicates that thiazole derivatives and sulfonamide compounds are frequently investigated for their potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria . Furthermore, N-(thiazol-2-yl) benzamide analogs have been identified in research as selective antagonists for certain ion channels, suggesting potential utility in neuropharmacological studies . Sulfonamide derivatives are also explored for their activity on various other biological targets . This compound is intended for research applications as a building block in the synthesis of novel molecules or as a standard for analytical studies. Its structure presents opportunities for further chemical modification and exploration of structure-activity relationships. Researchers are encouraged to consult the scientific literature for the latest advancements involving this chemical class. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-phenyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c20-23(21,12-8-14-5-2-1-3-6-14)18-13-15-7-4-10-19(15)16-17-9-11-22-16/h1-3,5-6,8-9,11-12,15,18H,4,7,10,13H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNOJSVVYBRIOV-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide is a sulfonamide compound that has garnered interest in biological research due to its structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H19N3O2S2
  • Molecular Weight : 349.47 g/mol
  • CAS Number : 1798977-19-1

This compound features a phenyl group, a thiazole-substituted pyrrolidine ring, and a sulfonamide moiety, which are known to contribute to various biological activities.

Anticancer Properties

Research into the anticancer potential of thiazole derivatives has shown promising results. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound Cell Line Tested IC50 (µM) Reference
Compound 12MCF-70.09
Compound 13A5490.03
Compound 16Colo-2050.01

In these studies, the thiazole moiety was found to enhance the anticancer activity, with certain compounds exhibiting IC50 values significantly lower than established chemotherapeutics like etoposide.

Antimicrobial Activity

The antimicrobial efficacy of thiazole-containing compounds has also been investigated. Studies have shown that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli200 µg/mL
S. aureus400 µg/mL

These findings suggest that this compound may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Case Studies and Research Findings

A detailed examination of related compounds reveals trends in biological activity:

  • Anticonvulsant Activity : Analogues containing thiazole rings have shown anticonvulsant properties through modulation of neurotransmitter systems, indicating potential for neurological applications .
  • Antioxidant Properties : Certain thiazole derivatives have demonstrated significant antioxidant activity, which could be beneficial in reducing oxidative stress-related diseases .
  • Cytotoxicity Profiles : The cytotoxicity of related compounds has been evaluated across multiple cancer cell lines, with varying degrees of efficacy reported based on structural modifications.

Scientific Research Applications

Pharmacological Properties

The compound contains a thiazole moiety, which is known for its versatility in medicinal chemistry. Thiazole derivatives have been extensively studied for their biological activities, including:

  • Anticonvulsant Activity : Compounds similar to (E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide have shown significant anticonvulsant properties. For instance, thiazole-integrated pyrrolidinones have been reported to exhibit high efficacy in seizure models, suggesting that the thiazole ring enhances anticonvulsant activity due to its structural characteristics .
  • Anticancer Activity : Various thiazole-containing compounds have demonstrated promising results against human liver cancer cell lines. For example, compounds derived from thiazole and sulfonamide linkages have shown better activity than standard treatments like methotrexate, indicating a potential therapeutic role for this compound in oncology .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazole ring and subsequent coupling with phenyl and sulfonamide groups. The structure activity relationship (SAR) studies indicate that modifications on the thiazole and pyrrolidine moieties can significantly influence the biological activity of the compound.

Table 1: Summary of SAR Findings

Compound VariantBiological ActivityEffective Dose (mg/kg)Reference
Compound 1Anticonvulsant18.4
Compound 2Anticancer (HepG2 cells)SI = 30.49
Compound 3AntimicrobialMIC < 20

Case Studies

Several studies highlight the efficacy of thiazole-based compounds similar to this compound:

Case Study 1: Anticonvulsant Efficacy

In a study evaluating various thiazole-pyrrolidine analogues, one compound exhibited a median effective dose significantly lower than traditional anticonvulsants, suggesting enhanced potency due to structural modifications involving the thiazole ring .

Case Study 2: Anticancer Activity

Research on thiazole-sulfonamide hybrids showed promising results against HepG2 liver cancer cells, with selectivity indices indicating superior efficacy compared to established treatments. These findings suggest that such compounds could be developed further as targeted cancer therapies .

Comparison with Similar Compounds

Core Structural Differences: Sulfonamide vs. Urea Derivatives

The compound is structurally distinct from urea-based analogs reported in Molecules (2013) (e.g., compounds 11a–11o ), which share a thiazole-piperazine scaffold but employ a urea linkage instead of a sulfonamide .

Feature Target Compound Urea Analogs (11a–11o)
Core Functional Group (E)-Ethenesulfonamide (rigid, planar, strong hydrogen bond acceptor) Urea (flexible, capable of dual hydrogen bonding)
Ring System Pyrrolidine (5-membered, puckered ring) Piperazine (6-membered, chair or boat conformations)
Substituents Unsubstituted phenyl Varied aryl substituents (e.g., Cl, F, CF₃, OCH₃) on phenyl or other aryl groups
Molecular Weight ~373 g/mol (calculated) 466–602 g/mol (observed via ESI-MS)

Key Implications :

  • Conformational Flexibility : The pyrrolidine ring’s puckering (see Cremer-Pople parameters ) may restrict spatial orientation compared to piperazine’s flexibility, influencing entropic penalties during binding.

Substituent Effects on Activity and Physicochemical Properties

For example:

  • 11a (3-fluorophenyl): 484.2 [M+H]⁺, 85.1% yield
  • 11m (3,5-di(trifluoromethyl)phenyl): 602.2 [M+H]⁺, 84.7% yield

Ring Puckering and Conformational Analysis

The pyrrolidine ring in the target compound adopts puckered conformations, as defined by Cremer and Pople’s ring puckering coordinates . This contrasts with the chair/boat conformations of piperazine in 11a–11o . Puckering amplitude and phase angles influence the spatial orientation of the thiazole group, which could modulate interactions with hydrophobic pockets or catalytic sites in biological targets.

Q & A

Basic: What synthetic methodologies are established for preparing (E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide?

Answer:
The synthesis typically involves coupling a thiazole-pyrrolidine intermediate with an ethenesulfonamide moiety. Key steps include:

  • Thiazole-pyrrolidine intermediate preparation : Cyclocondensation of 2-aminothiazole derivatives with pyrrolidine precursors, often using reagents like CS₂/KOH under reflux (see Scheme 1 in ) .
  • Sulfonamide coupling : Reaction of the intermediate with (E)-2-phenylethenesulfonyl chloride in pyridine or dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) (analogous to ) .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization to achieve ≥95% purity .

Basic: How is the compound’s purity and structural identity validated post-synthesis?

Answer:

  • Purity : Assessed via HPLC (≥95% purity criterion) and thin-layer chromatography (TLC).
  • Structural confirmation :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., sulfonamide NH at δ ~10 ppm, thiazole protons at δ 7–8 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₄N₃O₂S₂: 450.1264; observed: 450.1265) .

Advanced: What challenges arise in resolving the pyrrolidine ring’s puckering conformation via X-ray crystallography?

Answer:
The pyrrolidine ring’s puckering introduces conformational flexibility, complicating crystallographic analysis:

  • Data collection : Requires high-resolution (<1.0 Å) data to resolve subtle torsional angles.
  • Refinement : Use of SHELX software (e.g., SHELXL) to model ring puckering parameters (amplitude q and phase angle φ) based on Cremer-Pople coordinates .
  • Validation : Compare puckering parameters to similar structures (e.g., reports a planar thiazole ring with a puckered pyrrolidine moiety) .

Advanced: How can computational methods predict the compound’s bioactivity and conformational stability?

Answer:

  • DFT studies : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electronic properties (e.g., HOMO-LUMO gap) and assess stability .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with thiazole-binding pockets) using AutoDock Vina .
  • Molecular dynamics (MD) : Analyze pyrrolidine ring flexibility in aqueous environments (e.g., 100-ns simulations in GROMACS) .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:
Contradictions may stem from:

  • Purity variations : Impurities ≥2% (e.g., unreacted intermediates) can skew activity; validate via HPLC-MS .
  • Stereochemical differences : Ensure the E-configuration is preserved (via NOESY NMR or X-ray) .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., uses known kinase inhibitors for comparison) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns aromatic (thiazole, phenyl) and aliphatic (pyrrolidine, methylene) protons/carbons .
  • FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • UV-Vis : Identifies π→π* transitions in the ethenesulfonamide moiety (λmax ~250–300 nm).

Advanced: How is the thiazole ring’s electronic environment probed experimentally and computationally?

Answer:

  • X-ray photoelectron spectroscopy (XPS) : Measures sulfur (S 2p) and nitrogen (N 1s) binding energies to assess electron density .
  • Natural Bond Orbital (NBO) analysis : Computes lone-pair interactions and hyperconjugation effects (e.g., thiazole’s N→S charge transfer) .

Advanced: What strategies improve synthetic yield and regioselectivity?

Answer:

  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance sulfonamide coupling efficiency .
  • Catalysis : Employ Pd-mediated cross-coupling for regioselective thiazole functionalization (e.g., Suzuki-Miyaura for aryl groups) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves yield by ~20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.